molecular formula C12H9ClO2 B1641585 2-chloro-4-phenoxyPhenol

2-chloro-4-phenoxyPhenol

Cat. No.: B1641585
M. Wt: 220.65 g/mol
InChI Key: OEHWUFIZHYKWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-phenoxyphenol (CAS: 54582-59-1) is a phenolic compound of interest in organic and polymer chemistry research. It serves as a versatile monomer and key intermediate in synthetic pathways. One of its primary researched applications is in the synthesis of poly(1,4-phenylene oxide) (PPO) , a high-performance engineering plastic known for its thermal resistance and mechanical strength . In oxidative polymerization studies, this compound and similar phenoxyphenols can be used with tyrosinase-model catalysts to achieve regioselective C-O coupling, which is crucial for producing crystalline PPO with a well-defined linear structure . The compound's molecular formula is C12H9ClO2, and it has a molecular weight of 220.65 g/mol . As a standard safety precaution, researchers should handle this compound using appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-phenoxyphenol

InChI

InChI=1S/C12H9ClO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H

InChI Key

OEHWUFIZHYKWIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)Cl

Origin of Product

United States

Synthetic Methodologies and Derivatization Chemistry of 2 Chloro 4 Phenoxyphenol and Analogues

Strategic Approaches to Carbon-Oxygen Ether Linkage Formation

The creation of the diaryl ether backbone in phenoxyphenols is a critical step, often accomplished through well-established methodologies such as the Ullmann condensation and the Williamson ether synthesis.

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). In the context of 2-chloro-4-phenoxyphenol synthesis, this could involve the reaction of a suitably substituted chlorophenol with a phenyl halide or vice versa, in the presence of a copper catalyst and a base. organic-chemistry.orgwikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically above 160°C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved methods often utilize soluble copper catalysts supported by various ligands, which enhance catalyst activity and substrate scope. organic-chemistry.org

The Williamson ether synthesis provides another versatile route to ethers, proceeding via an SN2 reaction between an alkoxide and an organohalide. gordon.edumasterorganicchemistry.com For the synthesis of a diaryl ether like 4-phenoxyphenol (a precursor to the target molecule), this would typically involve the reaction of a phenoxide with an aryl halide. However, the direct application of the Williamson synthesis for diaryl ethers can be challenging due to the lower reactivity of aryl halides in SN2 reactions compared to alkyl halides. The reaction is most effective with primary alkyl halides and is prone to elimination side reactions with more hindered substrates. gordon.edumasterorganicchemistry.com

Regioselective Halogenation and Substituent Introduction Techniques

The introduction of a chlorine atom at the 2-position of the 4-phenoxyphenol scaffold requires precise control of regioselectivity to avoid the formation of unwanted isomers. The hydroxyl and phenoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution, making the 2- and 6-positions (ortho to the hydroxyl group) and the 4'-position (para to the phenoxy group) susceptible to halogenation.

Direct Chlorination: The direct chlorination of 4-phenoxyphenol with chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be employed. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of a catalyst. In the absence of a catalyst, a mixture of ortho- and para-chlorinated products is often obtained.

Catalyst-Controlled Chlorination: To achieve high ortho-selectivity, various catalytic systems have been developed. Lewis acid catalysts, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), can be used in conjunction with chlorinating agents to influence the regiochemical outcome. google.com Furthermore, organocatalysts have emerged as powerful tools for directing chlorination. For instance, certain amine-based catalysts have been shown to promote highly regioselective ortho-chlorination of phenols with sulfuryl chloride. Research has also demonstrated that Lewis basic selenoether catalysts can achieve high ortho-selectivity in the electrophilic chlorination of phenols. nsf.govnih.gov These catalysts are believed to interact with the phenol through hydrogen bonding, directing the electrophilic chlorine to the ortho position. nsf.gov The choice of catalyst can be crucial in overcoming the intrinsic preference for para-substitution. For example, Nagasawa's bis-thiourea catalyst has been shown to favor the formation of ortho-chlorinated phenols. nih.gov

The following table summarizes different catalytic approaches for the regioselective chlorination of phenols:

Catalyst TypeChlorinating AgentSelectivityReference
Lewis Acids (e.g., AlCl₃, FeCl₃)Sulfuryl Chloride (SO₂Cl₂)Can influence ortho/para ratio google.com
Secondary AminesSulfuryl Chloride (SO₂Cl₂)High ortho-selectivity
Lewis Basic SelenoethersN-Chlorosuccinimide (NCS)High ortho-selectivity (>20:1 o/p) nsf.govnih.gov
Nagasawa's bis-thioureaN-Chlorosuccinimide (NCS)Favors ortho-chlorination nih.gov

Synthesis of Structurally Related Chlorinated Phenoxyphenol Derivatives

The synthetic strategies for this compound can be adapted to produce a variety of structurally related chlorinated phenoxyphenol derivatives. For instance, the synthesis of 2,4-dichloro-4'-hydroxydiphenyl ether has been reported through the diazotization of 2,4-dichloro-4'-aminodiphenyl ether, followed by boiling in aqueous sulfuric acid. google.com This highlights a pathway to introduce multiple chlorine atoms onto the phenoxyphenol framework.

The synthesis of more complex derivatives, such as nonachloro-4-phenoxyphenol, has also been documented, showcasing the extent to which the phenoxyphenol core can be halogenated. acs.org Furthermore, the synthesis of compounds like 4-(4-benzoylaminophenoxy)phenol derivatives often starts from a 4-phenoxyphenol precursor, which can be halogenated and further functionalized. nih.gov

Reaction Mechanisms in Phenoxyphenol Synthesis

The formation of the diaryl ether linkage in phenoxyphenols via the Ullmann condensation is believed to proceed through a copper-catalyzed nucleophilic aromatic substitution. The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. The reaction likely proceeds through an oxidative addition of the aryl halide to the copper(I) species, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. organic-chemistry.org While a radical mechanism has been considered, evidence from electron spin resonance studies suggests it is unlikely. wikipedia.org Detailed mechanistic studies, including DFT calculations, on Ullmann-type couplings catalyzed by copper complexes with anionic ligands suggest that the turnover-limiting step is the oxidative addition of the iodoarene to a ligated anionic Cu(I) intermediate. nih.gov

The Williamson ether synthesis follows a well-established SN2 mechanism. masterorganicchemistry.com This involves a backside attack by the nucleophilic alkoxide or phenoxide ion on the carbon atom bearing the leaving group (typically a halide). The reaction proceeds in a single, concerted step, resulting in the inversion of stereochemistry if the carbon is chiral. For the synthesis of diaryl ethers, where the electrophile is an aryl halide, the direct SN2 mechanism is less favorable due to the steric hindrance and the strength of the carbon-halogen bond in the sp² hybridized carbon of the aromatic ring.

Electrophilic aromatic substitution , which governs the halogenation of the phenol ring, proceeds via the formation of a sigma complex (arenium ion). The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions, through resonance. byjus.com The incoming electrophile (e.g., Cl⁺) attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the aromaticity and yields the chlorinated phenol. The regioselectivity of this reaction is influenced by both steric and electronic factors, as well as the nature of the catalyst employed. nih.govbyjus.com

Environmental Occurrence and Source Identification of 2 Chloro 4 Phenoxyphenol

Detection Methodologies in Aquatic and Terrestrial Environmental Matrices

The detection of 2-chloro-4-phenoxyphenol in various environmental matrices, including water, soil, and sediment, relies on sophisticated analytical techniques capable of identifying and quantifying the compound at trace levels. The primary methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for analyzing complex environmental samples.

Sample preparation is a critical first step and typically involves solid-phase extraction (SPE) to isolate and concentrate the analyte from the sample matrix. For aqueous samples, polystyrene-divinylbenzene based sorbents have shown good performance in extracting chlorophenols. In the case of soil and sediment, solvent extraction is commonly used to separate the target compound from the solid matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the analysis of semi-volatile organic compounds like this compound. After extraction, the compound is often derivatized to increase its volatility and improve its chromatographic behavior. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly popular for the analysis of polar and thermally labile compounds. It often allows for direct analysis of the extract without derivatization, simplifying the sample preparation process. The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.

The following interactive data table summarizes typical analytical parameters for the detection of compounds structurally similar to this compound, providing an indication of the performance of these methods.

Analytical MethodMatrixExtraction MethodDetection Limit (ng/L)Recovery Rate (%)Reference Compound(s)
GC-MSWaterSolid-Phase Extraction (SPE)0.01 - 0.570 - 120Chlorophenols
LC-MS/MSWaterSolid-Phase Extraction (SPE)~4094 - 1074-chloro-2-methylphenol
GC-MS/MSWaterSolid-Phase Extraction (SPE)<175 - 125Chlorophenolic compounds
LC-MS/MSSoilAlkaline Extraction & SPENot specifiedSatisfactory for MCPA4-chloro-2-methylphenol

Research into Anthropogenic and Natural Formation Pathways in Environmental Systems

Research indicates that this compound is primarily of anthropogenic origin, with its formation linked to the degradation of other widely used chemical compounds.

Degradation of Triclosan (B1682465): A significant formation pathway for this compound is the environmental transformation of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a broad-spectrum antimicrobial agent used in numerous personal care and consumer products acs.orgwikipedia.orgscielo.brtandfonline.comdaneshyari.com. During wastewater treatment, the chlorination process can lead to the cleavage of the ether bond in triclosan, forming 2,4-dichlorophenol (B122985) and potentially this compound as a byproduct nih.govnih.govresearchgate.net. Photodegradation of triclosan in sunlit surface waters is another identified pathway that can lead to the formation of various chlorinated phenols and phenoxyphenols researchgate.netacs.org. Studies have shown that under certain conditions, the degradation of triclosan can yield several chlorinated byproducts, including various chlorinated phenoxy-phenols acs.org.

Industrial Synthesis Byproduct: The manufacturing processes of certain chemicals could also lead to the formation of this compound as an impurity or byproduct. The synthesis of polychlorinated phenoxyphenols is a known industrial process, and incomplete reactions or side reactions could result in the formation of this specific compound inchem.org.

Natural Formation: While the primary sources are anthropogenic, there is limited evidence to suggest natural formation pathways. Some chlorophenols can be formed through the natural chlorination of humic substances in the soil and water, a process catalyzed by microbial enzymes like chloroperoxidase. However, the formation of a complex structure like this compound through this pathway is less likely and not well-documented.

Identification of Potential Environmental Release Sources

The identification of environmental release sources of this compound is closely tied to its formation pathways.

Wastewater Treatment Plant Effluents: Given that a primary formation route is the degradation of triclosan, wastewater treatment plants (WWTPs) are a major point source of this compound into the aquatic environment. Triclosan from consumer products is washed down the drain and enters WWTPs, where it can be transformed into this compound and other byproducts before being discharged in the final effluent wikipedia.orgnih.gov.

Industrial Discharges: Industries involved in the manufacturing of pesticides, herbicides, disinfectants, and other chlorinated organic compounds may release this compound in their wastewater. The production of phenoxy herbicides, for instance, involves the reaction of chlorophenols with other chemicals, and residual reactants or byproducts could be present in the effluent. The manufacturing of technical-grade chlorophenols has been shown to contain various polychlorinated phenoxyphenols as microcontaminants inchem.org.

Landfill Leachate: The disposal of consumer products containing triclosan and industrial waste in landfills can lead to the presence of this compound in landfill leachate. Over time, the degradation of these products within the landfill can release the compound into the leachate, which can then contaminate groundwater and surface water if not properly contained and treated.

Agricultural Runoff: Although less direct, the use of certain pesticides that are structurally related to phenoxyphenols could potentially contribute to the environmental load of this compound through degradation processes in the soil and subsequent runoff into water bodies.

Environmental Partitioning and Transport Dynamics of 2 Chloro 4 Phenoxyphenol

Interfacial Adsorption and Desorption Mechanisms in Soil and Sediment-Water Systems

The tendency of 2-chloro-4-phenoxyphenol to adsorb to soil and sediment particles is a critical factor in determining its mobility and bioavailability. This process is largely governed by the compound's hydrophobicity and the organic carbon content of the solid matrix.

Research on related phenoxy herbicides indicates that soil organic matter and iron oxides are the most significant sorbents for these types of compounds. The adsorption of these chemicals can often be described by the Freundlich isotherm equation, which empirically relates the concentration of a solute on the surface of an adsorbent to the concentration of the solute in the liquid with which it is in contact.

The organic carbon-normalized adsorption coefficient (Koc) is a key parameter for predicting the partitioning of organic chemicals in soil and sediment. A higher Koc value indicates a greater tendency for the chemical to adsorb to organic matter, reducing its mobility. The Koc can be estimated from the octanol-water partition coefficient (Kow). Given the estimated LogKow for similar compounds, this compound is expected to have a moderate to high Koc value, suggesting it will be significantly sorbed to soils and sediments with higher organic content.

Desorption studies on related compounds have shown that the process can be reversible, although some degree of hysteresis, where the compound is more strongly retained than predicted by the adsorption isotherm, is often observed. This indicates that a fraction of the adsorbed this compound may become resistant to desorption, leading to its long-term persistence in the solid phase.

Table 1: Adsorption Coefficients for Related Compounds

CompoundSoil/Sediment TypeFreundlich Kf (L/kg)Organic Carbon-Normalized Koc (L/kg)Reference
2,4-Dichlorophenoxyacetic acid (2,4-D)Various soils0.16 - 1820 - 150Estimated from various literature sources
4-chloro-2-methylphenoxy)acetic acid (MCPA)Various soils0.37 - 1.03- nih.gov

This table presents data for compounds structurally related to this compound to illustrate the range of potential adsorption behaviors.

Volatilization Rates and Atmospheric Transport Modeling

Volatilization from soil and water surfaces represents a potential pathway for the atmospheric transport of this compound. The rate of volatilization is influenced by the compound's vapor pressure and its Henry's Law constant (H).

Once in the atmosphere, the transport of this compound would be governed by meteorological conditions, including wind speed and direction. Atmospheric transport models, such as Lagrangian and Eulerian models, are used to predict the movement and dispersion of airborne contaminants. These models can simulate complex transport patterns over various scales, from local to global. However, without specific emissions data and physicochemical properties for this compound, the application of these models remains theoretical.

Aqueous Phase Mobility and Groundwater Contamination Research

The mobility of this compound in the aqueous phase is a key determinant of its potential to contaminate groundwater. Its movement in soil and aquifers is influenced by its water solubility and its adsorption to solid matrices.

Compounds with lower Koc values are more mobile in soil and have a higher potential to leach into groundwater. Given the expected moderate to high Koc for this compound, its mobility in soils with significant organic matter content is likely to be limited. However, in sandy soils with low organic matter, the potential for leaching would be higher.

Studies on chlorophenol-contaminated sites have shown that these compounds can be found in groundwater, indicating that under certain conditions, they can be mobile in the subsurface. The presence of dissolved and particulate organic matter in the aqueous phase can facilitate the transport of hydrophobic organic contaminants like this compound.

Research has demonstrated that mixtures of chlorinated organic pollutants, including polychlorinated phenols and phenoxyphenols, can be present in the soils of contaminated sites. diva-portal.org These compounds have low water solubility and a strong affinity for soil organic matter. diva-portal.org Despite this, studies have found considerable concentrations of these pollutants bound to mobile fractions in groundwater. diva-portal.org This suggests that even with strong adsorption tendencies, mechanisms exist that can lead to the contamination of groundwater resources.

Bioavailability and Bioconcentration Potential in Environmental Compartments

The bioavailability of this compound in the environment refers to the fraction of the total chemical that is available for uptake by organisms. In soil and sediment, the bioavailable fraction is generally considered to be the portion dissolved in the pore water, as the adsorbed fraction is less accessible to organisms.

The bioconcentration factor (BCF) is a measure of the extent to which a chemical accumulates in an organism from the surrounding water. It is a critical parameter for assessing the potential for a chemical to enter and magnify in the food chain. The BCF is often correlated with the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity.

While an experimental BCF for this compound is not available, an estimation can be made based on its likely LogKow value. A computed XLogP3 value of 4.3 has been reported for the structurally similar compound 2-chloro-4-phenylphenol. nih.gov Using established quantitative structure-activity relationships (QSARs), a LogKow in this range would suggest a significant potential for bioconcentration in aquatic organisms.

Regulatory frameworks often use BCF thresholds to classify the bioaccumulative potential of chemicals. For example, a BCF greater than 1000 is often considered indicative of a bioaccumulative substance. Based on the estimated LogKow, it is plausible that the BCF for this compound could fall within this range, warranting further investigation into its potential to accumulate in aquatic life.

Table 2: Estimated Environmental Partitioning Parameters for this compound and Related Compounds

Parameter2-chloro-4-phenylphenol (Estimated)2,4-Dichlorophenol (B122985)Pentachlorophenol
LogKow4.3 nih.gov2.395.12
Estimated BCF (L/kg)HighModerateHigh

This table provides an estimated LogKow for a similar compound and illustrates the range of values for other chlorophenols to contextualize the potential bioconcentration of this compound.

Advanced Environmental Transformation and Degradation Pathways of 2 Chloro 4 Phenoxyphenol

Microbial Biotransformation Mechanisms

Microbial biotransformation is a key process in the environmental breakdown of complex organic molecules like 2-chloro-4-phenoxyphenol. Microorganisms have evolved diverse enzymatic systems to utilize such compounds as sources of carbon and energy, or to detoxify them through co-metabolic processes. The degradation pathways are contingent on the prevailing redox conditions, with distinct mechanisms operating under aerobic and anaerobic environments.

Under aerobic conditions, the initial microbial attack on chlorinated aromatic compounds often involves oxidative processes catalyzed by monooxygenase and dioxygenase enzymes. For a compound like this compound, a plausible aerobic degradation pathway would likely commence with the cleavage of the diphenyl ether bond. This is a critical step, as the ether linkage is known for its recalcitrance. Specialized dioxygenase enzymes have been identified in bacteria, such as Sphingobium phenoxybenzoativorans SC_3, that can catalyze the angular dioxygenation of diphenyl ether, leading to the cleavage of the C-O bond and the formation of a phenol (B47542) and a catechol derivative. In the case of this compound, this would result in the formation of 4-chlorophenol (B41353) and hydroquinone (B1673460).

Following the cleavage of the ether bond, the resulting chlorinated phenol and hydroquinone would undergo further degradation. The 4-chlorophenol moiety would likely be hydroxylated by a monooxygenase to form 4-chlorocatechol (B124253). arizona.edu Subsequently, the aromatic rings of both 4-chlorocatechol and hydroquinone are susceptible to cleavage by dioxygenase enzymes. This ring cleavage can occur through two primary mechanisms: the ortho-cleavage pathway, where the ring is cleaved between the two hydroxyl groups, or the meta-cleavage pathway, where the cleavage occurs adjacent to one of the hydroxyl groups. arizona.edu These pathways convert the aromatic structures into aliphatic intermediates, such as muconic acid derivatives, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water. The chlorine substituent is removed through enzymatic dehalogenation, a process that can occur either before or after the aromatic ring is cleaved.

In anaerobic environments, such as sediments and water-logged soils, a different set of microbial processes governs the degradation of chlorinated aromatic compounds. Reductive dechlorination is the predominant initial step, where the chlorine atom on the aromatic ring is removed and replaced with a hydrogen atom. This process is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides and Desulfitobacterium, which utilize chlorinated compounds as electron acceptors in a process known as "halorespiration". microbe.com

For this compound, anaerobic degradation would likely be initiated by the reductive dechlorination of the 4-chlorophenol moiety to phenol, with the phenoxyphenol structure still intact. Following dechlorination, the resulting phenoxyphenol would be more susceptible to further anaerobic degradation. The cleavage of the ether bond under anaerobic conditions is a more energetically challenging step. However, studies on the anaerobic degradation of polybrominated diphenyl ethers (PBDEs) have shown that following dehalogenation, the diphenyl ether structure can be further broken down. nih.govnih.gov The resulting phenol and other aromatic intermediates can then be mineralized to methane (B114726) and carbon dioxide by complex anaerobic microbial consortia through processes like fermentation and methanogenesis.

A diverse range of microorganisms capable of degrading chlorinated phenols and related aromatic compounds have been isolated and characterized. While specific strains that degrade this compound have not been documented, numerous bacteria with the enzymatic machinery to break down its structural components are known.

Prominent among the aerobic degraders of chlorinated aromatics are species from the genera Pseudomonas, Sphingomonas, Rhodococcus, and Burkholderia. nih.gov For example, Pseudomonas putida is well-known for its ability to degrade a variety of aromatic compounds, including chlorophenols, often via meta-cleavage pathways. researchgate.net Sphingomonas species have been identified that can degrade triclosan (B1682465), a more complex chlorinated phenoxyphenol, indicating their potential to cleave the ether bond and dehalogenate the resulting aromatic rings. nih.gov

Under anaerobic conditions, the key players in reductive dechlorination are often highly specialized bacteria. Strains of Dehalococcoides mccartyi are particularly notable for their ability to dechlorinate a wide range of chlorinated compounds, including chlorinated phenols and benzenes. microbe.com The complete mineralization of the dechlorination products typically requires a synergistic microbial consortium, where different trophic groups of bacteria work in concert to break down the complex organic matter into simpler molecules and ultimately to methane and carbon dioxide.

Table 1: Representative Microbial Genera Involved in the Biotransformation of Chlorinated Aromatic Compounds

GenusMetabolic CapabilityEnvironmental Condition
PseudomonasAerobic degradation of phenols and chlorophenolsAerobic
SphingomonasAerobic degradation of complex chlorinated compounds like triclosanAerobic
RhodococcusAerobic degradation of a wide range of aromatic pollutantsAerobic
BurkholderiaAerobic degradation of chlorinated aromatic compoundsAerobic
DehalococcoidesAnaerobic reductive dechlorination of chlorinated compoundsAnaerobic
DesulfitobacteriumAnaerobic reductive dechlorination of chlorinated phenolsAnaerobic

The microbial degradation of this compound is dependent on the action of specific enzymes that catalyze the key transformation steps.

Dehalogenases are enzymes responsible for the cleavage of carbon-halogen bonds. They are broadly classified based on their reaction mechanism. Reductive dehalogenases, crucial in anaerobic pathways, catalyze the replacement of a halogen with a hydrogen atom. Aerobic dehalogenases, on the other hand, often work through hydrolytic or oxygenolytic mechanisms. For instance, a monooxygenase can hydroxylate the aromatic ring at the position of the chlorine atom, leading to the spontaneous elimination of the halogen.

Dioxygenases are critical for the aerobic degradation of aromatic compounds. Ring-hydroxylating dioxygenases introduce two hydroxyl groups onto the aromatic ring, preparing it for cleavage. Ring-cleavage dioxygenases then catalyze the opening of the aromatic ring. As mentioned, these are categorized as intradiol and extradiol dioxygenases, depending on the position of cleavage relative to the hydroxyl groups. The substrate specificity of these enzymes is a key determinant of the range of aromatic compounds a microorganism can degrade.

The cleavage of the diphenyl ether bond is also an enzymatic process. In aerobic bacteria, this is often initiated by a dioxygenase that attacks the aromatic ring adjacent to the ether linkage, leading to an unstable intermediate that subsequently breaks down, cleaving the ether bond.

The genetic basis for the degradation of chlorinated aromatic compounds is often found on mobile genetic elements such as plasmids and transposons. This facilitates the horizontal gene transfer among bacterial populations, allowing for the rapid adaptation to new xenobiotic compounds in the environment.

The genes encoding the key enzymes in degradation pathways are often organized in operons. For example, the genes for the upper pathway (conversion of the initial substrate to a central intermediate like catechol) and the lower pathway (ring cleavage and subsequent metabolism) are frequently clustered together. The expression of these genes is typically regulated by the presence of the substrate or its metabolites. A substrate molecule can bind to a regulatory protein, which then activates the transcription of the catabolic genes. This ensures that the energy-intensive production of these enzymes only occurs when the target compound is available. The genetic and molecular understanding of these pathways is crucial for developing bioremediation strategies, as it allows for the monitoring of degradative populations in contaminated sites through techniques like quantitative PCR (qPCR) targeting specific catabolic genes.

Photochemical Transformation Mechanisms

In addition to microbial processes, this compound is susceptible to transformation by photochemical reactions, particularly in sunlit surface waters. The primary mechanism of photochemical transformation is direct photolysis, where the molecule absorbs light energy, leading to its excitation and subsequent chemical reaction.

Studies on the photolysis of the structurally similar compound triclosan have shown that it degrades rapidly under UV irradiation. nih.gov The primary photochemical reaction involves the cleavage of the diphenyl ether bond, leading to the formation of 2,4-dichlorophenol (B122985) and other phenol derivatives. europa.eu For this compound, a similar photolytic cleavage would be expected to produce 4-chlorophenol and phenol. Another potential photochemical reaction is reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom.

The rate and products of photolysis are influenced by environmental factors such as water chemistry (pH, presence of dissolved organic matter) and the intensity and wavelength of light. Dissolved organic matter can act as a photosensitizer, producing reactive oxygen species like hydroxyl radicals and singlet oxygen, which can accelerate the degradation of the compound. However, it can also act as a light screen, reducing the rate of direct photolysis.

Table 2: Potential Transformation Products of this compound

Transformation ProcessPotential Intermediate/Product
Aerobic Biodegradation4-Chlorophenol, Hydroquinone, 4-Chlorocatechol
Anaerobic BiodegradationPhenoxyphenol, Phenol
Photochemical Transformation4-Chlorophenol, Phenol, Chlorinated dibenzo-p-dioxins

Direct Photolysis Pathways and Quantum Yield Investigations

Direct photolysis occurs when this compound absorbs photons, leading to its excitation and subsequent chemical transformation. The efficiency of this process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in the degradation of the molecule.

Investigations into the direct photolysis of structurally similar compounds, such as 2-chlorophenol (B165306) (2-CP) and 2,4-dichlorophenol (2,4-DCP), provide insights into the expected behavior of this compound. Studies have shown that the quantum yield is highly dependent on the pH of the solution and the wavelength of the irradiating light. researchgate.net The primary pathway for the direct photolysis of chlorophenols in aqueous solutions is typically reductive dechlorination, involving the cleavage of the carbon-chlorine (C-Cl) bond. This process is often initiated by the absorption of UV radiation, leading to the formation of a phenoxyl radical and a chlorine radical.

The quantum yields for related chlorophenols under different conditions are presented below. Anionic forms of these compounds, present at higher pH values, generally exhibit different quantum yields compared to their molecular forms. For instance, the anionic form of 2-CP showed a higher quantum yield when irradiated at 282 nm. researchgate.net

Table 1: Quantum Yields (Φ) for the Direct Photolysis of Related Chlorophenols

Compound pH Wavelength (nm) Quantum Yield (Φ) Reference
2-Chlorophenol (molecular) 5.7 222 0.09 researchgate.net
2-Chlorophenol (anionic) 11 282 0.22 researchgate.net
4-Chlorophenol (molecular) 5.7 282 0.25 researchgate.net
2,4-Dichlorophenol (molecular) 2 222 0.15 researchgate.net
2,4-Dichlorophenol (anionic) 11 282 0.40 researchgate.net

Indirect Photodegradation: Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Singlet Oxygen)

In natural waters, indirect photodegradation often plays a more significant role than direct photolysis. This process is driven by reactive oxygen species (ROS) generated by photosensitizers present in the water, such as dissolved organic matter. Key ROS involved in the degradation of organic pollutants include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radical anions (O₂•⁻). nih.gov

Hydroxyl radicals are extremely powerful, non-selective oxidants that can react rapidly with aromatic compounds like this compound. The reaction can proceed through electrophilic addition to the aromatic rings or hydrogen abstraction, leading to the formation of hydroxylated intermediates. These intermediates are often more susceptible to further oxidation, which can ultimately lead to ring cleavage and mineralization.

Singlet oxygen, another important ROS, reacts with electron-rich moieties. While less reactive than hydroxyl radicals, it can contribute to the degradation of phenolic compounds, particularly those with substituted rings. The process of photosensitized degradation involves the absorption of light by a sensitizer, which then transfers energy to molecular oxygen to form singlet oxygen.

Influence of pH and Other Environmental Parameters on Photoreactivity and Product Formation

Environmental parameters, most notably pH, significantly influence the rate and pathways of both direct and indirect photodegradation. The pH of the water determines the speciation of this compound, which exists in equilibrium between its neutral (phenolic) and anionic (phenolate) forms. These two forms exhibit different light absorption characteristics and reactivity towards ROS. researchgate.net

Generally, the anionic phenolate (B1203915) form is more susceptible to oxidation and may absorb light at different wavelengths compared to the neutral form. researchgate.netnih.gov Studies on 4-chlorophenol have shown that the concentrations of intermediate products formed during photocatalytic oxidation are strongly dependent on the reaction pH. researchgate.net For this compound, changes in pH would alter its electronic properties, thereby affecting the rates of direct photolysis and its reactivity with species like hydroxyl radicals.

Other environmental factors, such as the concentration of dissolved organic matter (which acts as a photosensitizer) and the presence of ions like carbonate and nitrate (B79036), can also impact photoreactivity. Carbonate ions can scavenge hydroxyl radicals, potentially reducing the degradation rate, while nitrate ions can be photolyzed to produce hydroxyl radicals, thus enhancing it.

Advanced Chemical Oxidation and Reduction Processes (AOPs/ARPs)

Advanced Oxidation Processes (AOPs) are a group of technologies designed to degrade persistent organic pollutants through the generation of highly reactive oxidizing species, primarily the hydroxyl radical (•OH). These methods are effective for the treatment of water contaminated with compounds like this compound.

Fenton and Photo-Fenton Oxidation Systems for Degradation

The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. fiveable.me This system is highly effective for degrading a wide range of organic pollutants, including chlorophenols. researchgate.net The core reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The efficiency of the Fenton process is optimal under acidic conditions, typically at a pH between 2.8 and 3.5, to prevent the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) and to favor the formation of reactive species. fiveable.me

The photo-Fenton process is an enhancement of the conventional Fenton reaction, where the application of UV-Vis light accelerates the degradation process. Light irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and producing additional hydroxyl radicals. fiveable.me

Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + •OH

Peroxidation and Persulfate-Based Oxidation Reactions

Persulfate-based AOPs utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) as strong oxidants. These precursors can be activated to generate the sulfate (B86663) radical (SO₄•⁻), a powerful oxidizing agent with a high redox potential. Activation can be achieved through various methods, including heat, UV radiation, or transition metals like ferrous ions (Fe²⁺). jeeng.netdokumen.pub

Fe²⁺ + S₂O₈²⁻ → Fe³⁺ + SO₄•⁻ + SO₄²⁻

The sulfate radical can effectively degrade chlorophenols. jeeng.net Studies on 2-chlorophenol have demonstrated that its degradation rate increases with higher temperatures and greater persulfate concentrations. jeeng.net The process is also influenced by pH, with maximum degradation of 2-CP by persulfate observed at pH 8. jeeng.net Compared to the hydroxyl radical, the sulfate radical has a longer half-life and can be more selective in its reactions.

Table 2: Comparison of Degradation Efficiency of 2,4,6-Trichlorophenol (B30397) by Different Fe⁰/Peroxide Systems

System Peroxide Concentration (mmol/L) Fe⁰ Dosage (g/L) Initial pH Degradation Efficiency (60 min) Reference
Fe⁰/H₂O₂ 1 0.1 3.2 >95% researchgate.net
Fe⁰/PMS 1 0.1 3.2 >95% researchgate.net
Fe⁰/PS 1 0.1 3.2 ~60% researchgate.net

Data for 2,4,6-Trichlorophenol (a related compound). PMS = peroxymonosulfate, PS = peroxydisulfate (B1198043) (persulfate).

Ozonation and Combined Oxidation Techniques (e.g., O₃/UV, O₃/H₂O₂)

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic contaminants. Ozone can react with pollutants through two main pathways: direct reaction with molecular ozone or indirect reaction via hydroxyl radicals formed from ozone decomposition in water, particularly at high pH. Ozone is highly effective at cleaving aromatic rings, a key step in the degradation of phenolic compounds.

The effectiveness of ozonation can be significantly enhanced by combining it with other processes.

O₃/UV: The combination of ozone with ultraviolet radiation leads to the photolysis of ozone, which generates hydrogen peroxide. The subsequent reaction of H₂O₂ with O₃ produces hydroxyl radicals, accelerating the degradation process.

O₃/H₂O₂ (Peroxone): Adding hydrogen peroxide to an ozonation system also leads to the formation of hydroxyl radicals, increasing the oxidative power of the treatment. This combination is often more efficient at degrading refractory organic compounds than ozonation alone.

These combined techniques would be expected to effectively degrade this compound by attacking its two aromatic rings, leading to their cleavage and subsequent mineralization.

Electrochemical Degradation Mechanisms and Product Identification

Electrochemical degradation, a prominent Advanced Oxidation Process (AOP), offers a robust method for the mineralization of recalcitrant organic pollutants like this compound. The efficacy and degradation pathway are heavily influenced by the anode material, current density, and solution pH. hku.hknih.gov The primary mechanisms involve either direct electron transfer from the compound to the anode at high potentials or, more commonly, indirect oxidation via electrochemically generated hydroxyl radicals (•OH). electrochemsci.orgosti.gov

On "non-active" anodes, such as tin dioxide (SnO₂) and boron-doped diamond (BDD), the principal mechanism is the generation of physisorbed hydroxyl radicals from water electrolysis (H₂O → •OH + H⁺ + e⁻). nih.govelectrochemsci.org These radicals are powerful, non-selective oxidizing agents that attack the this compound molecule. The degradation cascade is initiated by •OH addition to the aromatic rings, leading to the cleavage of the ether bond, hydroxylation, and eventual ring-opening. In contrast, "active" anodes like platinum (Pt) and iridium dioxide (IrO₂) may facilitate direct electron transfer, but can also be prone to fouling due to the formation of polymeric films on the electrode surface from phenoxy radicals. hku.hknih.gov

The degradation pathway typically begins with the cleavage of the ether linkage, a vulnerable point in the molecular structure, yielding chlorophenolic and phenoxy intermediates. Subsequent attacks by hydroxyl radicals lead to the formation of hydroxylated and quinone-like compounds. For instance, the electrochemical oxidation of similar phenolic compounds has been shown to produce intermediates such as benzoquinone and hydroquinone. researchgate.netuc.pt Further oxidation breaks down these aromatic intermediates into short-chain carboxylic acids, including maleic acid and oxalic acid, before eventual mineralization to CO₂, H₂O, and chloride ions. nih.govelectrochemsci.org

The choice of electrode material significantly impacts the distribution of these intermediate products. Studies on analogous compounds show that anodes like Ti/SnO₂-Sb are highly effective at mineralizing intermediates, preventing their accumulation, whereas Pt and Ti/RuO₂ anodes can lead to the buildup of benzoquinone and organic acids. hku.hknih.gov

Table 1: Common Anode Materials and Their Primary Oxidation Mechanisms for Phenolic Compounds

Anode Material Primary Mechanism Key Characteristics
Boron-Doped Diamond (BDD) Indirect oxidation via •OH High oxygen evolution potential, high efficiency, low fouling. electrochemsci.org
Tin Dioxide (SnO₂) Indirect oxidation via •OH High efficiency for mineralization, stable. hku.hknih.gov
Lead Dioxide (PbO₂) Direct and indirect oxidation High oxygen overpotential, but potential for lead leaching. electrochemsci.orgosti.gov
Platinum (Pt) Direct electron transfer & •OH Prone to deactivation by polymeric film formation. hku.hknih.gov

Heterogeneous Catalysis in Oxidation Processes (e.g., TiO₂ Photocatalysis, Carbon Nitride Catalysis)

Heterogeneous catalysis is a cornerstone of advanced oxidation, employing semiconductor materials to generate reactive oxygen species (ROS) upon activation, typically by UV or visible light.

TiO₂ Photocatalysis Titanium dioxide (TiO₂), particularly in its anatase form, is a widely studied photocatalyst due to its high activity, stability, and low cost. journalskuwait.org When irradiated with UV light (λ < 387 nm), TiO₂ generates electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) can oxidize water or hydroxide ions to form highly reactive hydroxyl radicals (•OH), while electrons (e⁻) react with dissolved oxygen to produce superoxide radicals (•O₂⁻). nih.gov

The degradation of this compound via TiO₂ photocatalysis proceeds through the attack of these ROS. The process involves several key steps:

Ether Bond Cleavage : The ether linkage is a primary target, leading to the formation of chlorinated phenols and phenoxy-type intermediates. nih.gov

Hydroxylation : •OH radicals attack the aromatic rings, adding hydroxyl groups and forming dihydroxybenzene derivatives like catechol and hydroquinone. researchgate.netmdpi.com

Oxidation to Quinones : The hydroxylated intermediates are further oxidized to form quinones, such as benzoquinone. nih.gov

Ring Opening : Subsequent attack by ROS leads to the cleavage of the aromatic rings, forming aliphatic carboxylic acids.

Mineralization : The final step involves the complete conversion of the aliphatic acids into CO₂, H₂O, and inorganic ions.

The efficiency of TiO₂ photocatalysis can be enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂), which can act as an electron scavenger, thereby reducing electron-hole recombination and generating more hydroxyl radicals. nih.gov

Graphitic Carbon Nitride (g-C₃N₄) Catalysis Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst due to its visible-light absorption capabilities (bandgap ~2.7 eV), excellent chemical stability, and low cost. mdpi.com However, pristine g-C₃N₄ suffers from rapid recombination of photogenerated electron-hole pairs. mdpi.com To overcome this, g-C₃N₄ is often hybridized with other materials, such as metal sulfides or bismuth oxyhalides, to create heterojunctions that promote charge separation. mdpi.comrsc.org

In the degradation of pollutants, photo-excited g-C₃N₄ generates electrons and holes. The holes (h⁺) and the superoxide radicals (•O₂⁻) formed by the electrons are often the primary active species responsible for the degradation process. rsc.orgrsc.org The mechanism for this compound would follow a similar pathway to TiO₂ catalysis, involving ether bond cleavage, hydroxylation, and eventual mineralization, driven by these powerful radicals. Composites such as g-C₃N₄/MnFe₂O₄ have been used to activate peroxymonosulfate (PMS) for the degradation of related compounds, demonstrating that g-C₃N₄ can also be a highly effective catalyst in sulfate radical-based AOPs. researchgate.net

Kinetic Modeling and Mechanistic Elucidation of AOP/ARP Pathways

Kinetic modeling is essential for understanding the complex reaction networks within Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs), optimizing process parameters, and predicting degradation efficiency.

For many AOPs involving phenolic compounds, the degradation kinetics can often be described by the Langmuir-Hinshelwood (L-H) model, particularly in heterogeneous photocatalysis. researchgate.net This model relates the initial degradation rate (r₀) to the initial concentration of the pollutant (C₀):

r₀ = (k * K * C₀) / (1 + K * C₀)

Where 'k' is the intrinsic reaction rate constant and 'K' is the adsorption equilibrium constant of the substrate onto the catalyst surface. At low pollutant concentrations, the L-H model simplifies to a pseudo-first-order kinetic model, which is frequently used to describe experimental data. nih.govresearchgate.net

While AOPs are well-established, ARPs are an emerging technology for treating oxidized contaminants. mdpi.com ARPs utilize strong reducing radicals, such as the hydrated electron (e⁻aq) or the sulfur dioxide radical anion (•SO₂⁻), generated through methods like UV/sulfite or UV/dithionite processes. mdpi.com For chlorinated compounds like this compound, a key reductive pathway is dehalogenation, where a reducing radical displaces a chlorine atom. Mechanistic elucidation involves identifying these specific reaction pathways and their corresponding rate constants to build accurate predictive models.

Table 2: Examples of Kinetic Models Applied to Phenolic Compound Degradation

Process Kinetic Model Key Findings Reference
Fenton Oxidation Comprehensive model (28 reactions) Key reactions govern •OH and Fe²⁺ levels. elsevierpure.comnih.gov
TiO₂ Photocatalysis Langmuir-Hinshelwood Reaction is apparent first-order at low concentrations. researchgate.net

Identification and Characterization of Transformation Products from AOPs/ARPs

Identifying the transformation products (TPs) formed during the degradation of this compound is crucial for assessing the detoxification efficiency of a treatment process and for fully elucidating the degradation pathway. This is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

During AOPs, the degradation of this compound, which is structurally related to the well-known biocide triclosan, is expected to generate a series of intermediates before complete mineralization.

Key Transformation Products:

Products of Ether Bond Cleavage : The initial attack by radicals often cleaves the ether bond, resulting in the formation of 2,4-dichlorophenol and hydroquinone or related phenolic structures. The formation of a dichlorophenol intermediate from triclosan degradation via photocatalysis has been confirmed experimentally. nih.gov

Hydroxylated Derivatives : The addition of hydroxyl radicals to the aromatic rings leads to various hydroxylated intermediates. For similar chlorophenols, the formation of 4-chlorocatechol has been observed. northwestern.edu

Quinones : Oxidation of the hydroxylated intermediates produces quinone-type compounds, such as chloro-1,4-benzoquinone and benzoquinone . nih.govnih.gov

Ring-Cleavage Products : As the degradation progresses, the aromatic rings are opened, forming short-chain carboxylic acids like maleylacetate , maleic acid , and oxalic acid . electrochemsci.orgresearchgate.net

Mineralization Products : The final products of complete degradation are carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).

In some degradation pathways, particularly under specific microbial action, 2-chloro-4-nitrophenol (B164951) (a structurally similar compound) has been shown to degrade via a 1,2,4-benzenetriol pathway, which is subsequently cleaved to form maleylacetate. nih.govresearchgate.net This highlights the diversity of possible intermediate pathways depending on the degradation method. The identification of these TPs confirms that AOPs proceed through a sequence of oxidation and bond-cleavage steps, progressively breaking down the complex parent molecule into simpler, less toxic substances.

Advanced Analytical Methodologies for Environmental Quantification and Metabolite Profiling

Extraction and Pre-concentration Techniques from Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate 2-chloro-4-phenoxy phenol (B47542) from interfering substances in matrices such as water, soil, and sediment, and to concentrate it to levels amenable to instrumental analysis.

Liquid-Liquid Extraction (LLE) is a conventional and widely established technique for the extraction of phenolic compounds from aqueous samples. nih.govresearchgate.net Standard environmental analysis methods, such as those outlined by the U.S. Environmental Protection Agency (EPA), often employ LLE for phenols. epa.gov The procedure typically involves adjusting the pH of the water sample to an acidic range (pH 1-2) with an acid like sulfuric acid to ensure the phenol is in its non-ionized form. epa.gov Subsequently, an immiscible organic solvent, commonly methylene (B1212753) chloride, is used to extract the analyte from the aqueous phase. epa.gov The sample is shaken vigorously in a separatory funnel to facilitate the transfer of the compound into the organic layer. epa.gov

While effective, traditional LLE methodologies for phenols have notable drawbacks, including the requirement for large volumes of hazardous and expensive organic solvents. The process can also be time-consuming and labor-intensive. nih.govresearchgate.net For samples with high organic content, a preliminary wash at a basic pH (≥12) may be performed to remove potential interferences before the acidic extraction step. epa.gov The trend in modern analytical chemistry is shifting towards techniques that reduce solvent consumption and improve efficiency, often replacing LLE with solid-phase extraction methods. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient equilibrium-based pre-concentration technique that has seen increased application for phenolic compounds. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed directly to the sample or its headspace. Analytes partition from the sample matrix into the fiber coating. nih.gov

The choice of fiber coating is crucial for effective extraction. For phenols, coatings such as polyacrylate or those containing polar functional groups are often employed due to their affinity for these compounds. nih.gov Several factors must be optimized to ensure good extraction efficiency, including:

Equilibration Time: The time required to reach equilibrium between the sample and the fiber can vary depending on the analyte's polarity. More polar phenols may reach equilibrium in 10-20 minutes, while less polar, more chlorinated phenols can require significantly longer times, up to 80 minutes. nih.gov

Agitation: Stirring or vibrating the sample enhances the diffusion of analytes towards the fiber, accelerating the extraction process and reducing equilibration times. nih.gov

Temperature: An extraction temperature of 40-50 °C is often chosen as a compromise to improve extraction kinetics for phenolic compounds without significantly affecting the partitioning equilibrium. researchgate.net

Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption or to a specialized interface for desorption into a high-performance liquid chromatography (HPLC) system. nih.gov

Miniaturized liquid-phase microextraction (LPME) techniques, including Single Drop Microextraction (SDME), have been developed to drastically reduce solvent use while achieving high enrichment factors. mdpi.com In a common form of LPME, a porous polypropylene (B1209903) hollow fiber is impregnated with a small volume (e.g., 15 µL) of an organic solvent, such as 1-octanol, which serves as the acceptor solution. mdpi.comnih.gov This fiber is then immersed in the environmental sample (donor solution). mdpi.com

During a defined extraction period, typically with stirring, 2-chloro-4-phenoxy phenol would migrate from the sample, through the pores of the fiber, and into the organic solvent. This technique has been successfully evaluated for various chlorophenols in environmental samples, demonstrating high enrichment factors and excellent recoveries. mdpi.comnih.gov The optimized parameters for LPME of chlorophenols provide a strong basis for its application to 2-chloro-4-phenoxy phenol.

Table 1: Typical LPME Parameters and Performance for Chlorophenol Analysis in Water
ParameterCondition/ValueReference
Acceptor Solvent1-Octanol mdpi.comnih.gov
Solvent Volume15 µL nih.gov
Hollow Fiber MaterialPolypropylene mdpi.comnih.gov
Extraction Time80 minutes mdpi.com
Enrichment Factors117 - 220 mdpi.comnih.gov
Recoveries>85% mdpi.comnih.gov
Detection Limits (LODs)0.08 - 2 ng/mL mdpi.comnih.gov

Another advanced approach involves the use of supramolecular solvents (SUPRAS) for LPME, which are formed from the self-assembly of amphiphilic molecules and offer excellent extraction efficiency for related phenoxy acid herbicides. researchgate.net These green solvents provide multiple interaction types (hydrophobic, ionic, hydrogen bonding) for effective analyte capture. researchgate.net

Chromatographic Separation and High-Resolution Detection Methods

Following extraction, chromatographic techniques are employed to separate 2-chloro-4-phenoxy phenol from co-extracted compounds, allowing for its accurate identification and quantification, as well as the profiling of its degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds and is particularly well-suited for identifying the degradation intermediates of chlorophenols. researchgate.net The environmental degradation of a compound like 2-chloro-4-phenoxy phenol can result in various smaller molecules through processes like oxidation or dechlorination.

In a typical GC-MS analysis, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector, providing both mass information for identification and signal intensity for quantification. The fragmentation patterns generated by the mass spectrometer are highly specific and can be used to elucidate the structure of unknown degradation products by comparing them to spectral libraries or known standards. researchgate.net Studies on the degradation of similar compounds like 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397) have successfully used GC-MS to identify intermediates such as other chlorinated phenols, demonstrating the method's utility for tracking degradation pathways. researchgate.netnih.gov For some phenolic compounds, derivatization may be employed prior to GC analysis to improve volatility and chromatographic behavior. epa.gov

Table 2: Potential Degradation Intermediates of Chlorinated Phenoxy Phenols Identifiable by GC-MS
Compound ClassPotential IntermediatesRationale
Simpler Chlorophenols2-Chlorophenol (B165306), 4-Chlorophenol (B41353)Cleavage of the ether linkage
Hydroxylated DerivativesChlorinated Hydroquinones/CatecholsOxidative degradation pathways
Dechlorinated Products4-Phenoxy PhenolReductive dechlorination
Ring Cleavage ProductsMaleic acid estersAdvanced oxidative degradation researchgate.net

The biotransformation of 2-chloro-4-phenoxy phenol in organisms or the environment can lead to the formation of highly polar metabolites, such as glucuronide or sulfate (B86663) conjugates. These water-soluble compounds are often not volatile enough for GC analysis and are challenging to retain on standard reversed-phase (RP) HPLC columns, which separate compounds based on hydrophobicity. nih.govsemanticscholar.org

To analyze these polar metabolites, specialized HPLC techniques are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. semanticscholar.orghalocolumns.com Under HILIC conditions, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, allowing for their retention and separation. semanticscholar.org This technique is complementary to RP-LC and is essential for comprehensive metabolite profiling. halocolumns.com

For certain small, highly polar metabolites that remain difficult to analyze, a pre-extraction derivatization strategy can be employed. chemrxiv.org Chemical derivatization can mask polar functional groups, increasing the hydrophobicity of the metabolites and improving their retention on RP-HPLC columns and their ionization efficiency in the mass spectrometer. Coupling these advanced separation techniques with tandem mass spectrometry (MS/MS) allows for highly sensitive and selective quantification of polar metabolites in complex biological and environmental samples.

Capillary Electrophoresis (CE) and Other Advanced Separation Techniques

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of a wide array of compounds, including environmental pollutants like 2-chloro-4-phenoxyphenol. CE offers several advantages over traditional chromatographic methods, such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.gov

For phenolic compounds, which can be ionized under appropriate pH conditions, various modes of CE are applicable. Micellar Electrokinetic Chromatography (MEKC), a popular CE technique, is particularly well-suited for separating both neutral and charged analytes. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, enabling separation based on the partitioning of analytes between the micelles and the surrounding aqueous buffer. smbb.mx The selectivity of MEKC for phenolic compounds can be tuned by altering the type and concentration of the surfactant, the pH of the buffer, and by adding organic modifiers or other additives like cyclodextrins. nih.govresearchgate.net

Another advanced CE method is Microemulsion Electrokinetic Chromatography (MEEKC), which utilizes a microemulsion as the separation medium. This medium consists of oil droplets (e.g., heptane) dispersed in an aqueous buffer, stabilized by a surfactant (e.g., SDS) and a co-surfactant (e.g., cyclohexanol). nih.gov MEEKC can offer different separation selectivity compared to MEKC and has been successfully applied to the analysis of various phenolic compounds. nih.govnih.gov Optimization of parameters such as SDS concentration, organic modifiers (acetonitrile or methanol), applied voltage, and column temperature has been shown to significantly improve separation efficiency and resolution. nih.gov

For compounds with poor water solubility, such as certain chlorinated phenols, Non-aqueous Capillary Electrophoresis (NACE) provides a robust alternative. nih.gov NACE employs organic solvents instead of aqueous buffers, which can enhance the solubility of hydrophobic analytes and offer unique separation selectivities. nih.gov For instance, a NACE method using an acetonitrile-based medium with additives like triacetyl-β-cyclodextrin has been developed for the separation of a mixture of chlorinated phenolic compounds. nih.gov This approach, coupled with sensitive detection techniques like amperometric detection, can achieve very low detection limits, making it suitable for trace environmental analysis. nih.gov

The following table summarizes various CE methodologies that have been applied to the analysis of phenolic compounds, which are structurally related to this compound.

CE TechniqueAnalytesBuffer/Separation MediumApplied VoltageDetection MethodKey Findings
MEKC13 Phenolic CompoundsSodium Dodecyl Sulfate (SDS) based buffer with organic modifier (acetonitrile or methanol)Not SpecifiedNot SpecifiedOrganic modifiers markedly influence resolution and selectivity. nih.gov
MEEKC13 Phenolic Compounds2.89% w/v SDS, 1.36% w/v heptane, 7.66% w/v cyclohexanol, 2% w/v ACN, pH 2.0Not SpecifiedNot SpecifiedAchieved highly efficient separation within 14 minutes; oil phase significantly influences selectivity. nih.gov
NACE11 Chlorinated Phenolic CompoundsAcetonitrile (B52724) with 500 mM acetic acid, 10 mM sodium acetate, 12 mM triacetyl-β-cyclodextrin, 50 mM tetrabutylammonium (B224687) perchlorateNot SpecifiedAmperometric Detection (+1.6 V)Achieved detection limits of 30 nM to 500 nM, which were 3-8 times lower than with aqueous buffers. nih.gov
Sweeping-MEKCBithionol, Pentachlorophenol, 2,4,6-Trichlorophenol20 mM NaH₂PO₄-80 mM SDS and 30% (v/v) acetonitrile (pH 2.3)Not SpecifiedUV DetectionAn effective on-line concentration technique for detecting chlorophenols in cosmetic samples. akjournals.com

Derivatization Strategies for Enhanced Chromatographic Performance and Sensitivity

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the quantification of semi-volatile organic compounds in environmental samples. However, direct GC analysis of polar compounds like this compound can be challenging. The presence of the hydroxyl (-OH) group makes the molecule polar and susceptible to strong interactions with active sites in the GC system, leading to poor peak shape (tailing), low sensitivity, and reduced column lifetime. nih.govacs.org Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby overcoming these analytical hurdles. nih.govyoutube.com

Silylation is one of the most common derivatization techniques for compounds containing active hydrogens, such as phenols. registech.com This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or other alkylsilyl group. registech.com Silyl derivatives are typically more volatile and less polar than the parent compounds, resulting in improved peak symmetry and enhanced sensitivity. acs.org

A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com The reaction of a phenol with BSTFA is generally rapid and quantitative. The reaction rate can be significantly influenced by the solvent used; for instance, derivatization of chlorophenols with BSTFA is completed within seconds at room temperature in acetone, whereas it can take over an hour in other solvents. nih.govacs.org For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA to increase the reaction rate. sigmaaldrich.com

Acylation is another effective derivatization strategy for phenols. This method involves reacting the hydroxyl group with an acylating agent, such as acetic anhydride (B1165640) or an acyl chloride, to form an ester. asianpubs.orgmdpi.com The resulting acetylated derivatives are less polar and more volatile, making them suitable for GC analysis. scispace.com Acylation reactions can be performed under solvent-free conditions or in the presence of a catalyst, such as zinc chloride or a solid superacid like TiO₂/SO₄²⁻, to improve reaction efficiency and yield. asianpubs.orgscispace.com The choice of acetylating agent and catalyst can be optimized to achieve rapid and complete derivatization. asianpubs.org

The following table provides a comparison of common derivatization reagents used for phenolic compounds.

StrategyReagentAbbreviationTarget Functional GroupAdvantages of DerivativeTypical Reaction Conditions
SilylationN,O-bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH₂, -SHIncreased volatility and thermal stability; improved peak shape and sensitivity. acs.orgregistech.comRoom temperature to 75°C; reaction time from seconds to minutes, often catalyzed by TMCS. nih.govsigmaaldrich.com
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-OH, -COOH, -NH₂, -SHForms derivatives that are ~10,000 times more stable against hydrolysis than TMS ethers, ideal for GC-MS. registech.comresearchgate.netTypically requires heating (e.g., 60-100°C) for 30-60 minutes.
AcylationAcetic AnhydrideAc₂O-OH, -NH₂Increased volatility, reduced polarity, stable derivatives. mdpi.comscispace.comRoom temperature or heating (e.g., 60°C), can be performed solvent-free or with a catalyst. asianpubs.orgmdpi.com
AcylationAcetyl ChlorideAcCl-OH, -NH₂Highly reactive, often leads to faster reaction times compared to acetic anhydride. asianpubs.orgOften performed at room temperature in the presence of a catalyst like ZnCl₂. asianpubs.org

Theoretical and Computational Chemistry Approaches for 2 Chloro 4 Phenoxyphenol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Key parameters derived from DFT calculations, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide information about the molecule's susceptibility to electrophilic and nucleophilic attack. This is crucial for predicting how 2-chloro-4-phenoxyphenol might interact with other chemicals in the environment, including radicals that drive degradation processes. For instance, in related phenolic compounds, DFT has been used to predict reaction pathways with common disinfectants like chlorine. acs.org The calculated charge distribution can also indicate which atoms are more likely to be involved in forming or breaking chemical bonds.

Molecular Dynamics Simulations for Environmental Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations offer a way to study the movement and interactions of atoms and molecules over time. In the context of this compound, MD simulations can model its behavior in various environmental compartments, such as water and soil. These simulations can provide a detailed picture of how the molecule interacts with water molecules, organic matter, and mineral surfaces.

A significant application of MD simulations is in understanding adsorption phenomena. For example, research on the adsorptive removal of 2-chlorophenol (B165306) from aqueous solutions has utilized computational models to understand the interactions with adsorbents like coconut shell carbon. nih.gov By simulating the forces between this compound and a surface, MD can help predict its tendency to adsorb, a key process governing its mobility and bioavailability in the environment. These simulations can also reveal the orientation and conformation of the molecule when adsorbed, which can influence its subsequent reactivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are particularly useful for predicting the environmental fate and effects of chemicals like this compound when experimental data is scarce.

Development of Predictive Models for Environmental Fate Parameters (e.g., half-life)

QSAR/QSPR models can be developed to predict important environmental fate parameters for this compound, such as its octanol/water partition coefficient (log Kow) and soil sorption coefficient (log KOC). mdpi.com These parameters are critical for assessing the environmental distribution and persistence of the compound. For chlorophenols, QSPR models have shown excellent results in correlating these properties. mdpi.com By using a set of known data for related compounds, these models can estimate the values for this compound, providing a rapid and cost-effective screening tool.

Application of Statistical Methodologies (e.g., Multiple Linear Regression, Artificial Neural Networks, Principal Component Analysis)

The development of robust QSAR/QSPR models relies on various statistical methodologies. Multiple Linear Regression (MLR) is a common approach, but for complex, non-linear relationships, more advanced techniques are often employed. nih.gov

Artificial Neural Networks (ANNs) are powerful tools for modeling non-linear systems and have been successfully used to predict the removal of chlorophenols from aqueous solutions. nih.govnih.gov ANNs can capture the intricate relationships between molecular descriptors and the target property. nih.govnih.gov

Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data by identifying the most important molecular descriptors that explain the variance in the dataset. This helps in building simpler and more interpretable models.

Discriminant analysis has been used to establish QSAR models that predict the antioxidant activity of phenolic compounds. researchgate.netnih.gov

The selection of the appropriate statistical method is crucial for developing accurate and reliable predictive models. For instance, studies on phenolic compounds have utilized t-tests to filter significant molecular descriptors before building the final QSAR model. researchgate.netnih.gov

Validation of Predictive Models and Domain of Applicability

A critical aspect of QSAR/QSPR modeling is the validation of the developed models to ensure their predictive power and reliability. researchgate.netnih.gov This involves assessing the model's performance on an external set of data that was not used in the model development. According to OECD principles, a QSAR model must have a defined domain of applicability (AD). mdpi.com The AD defines the chemical space in which the model can make reliable predictions. mdpi.comnih.gov This is important because predictions for chemicals that are structurally very different from those in the training set are likely to be unreliable. mdpi.com Various methods, such as the leverage approach depicted in a Williams plot, are used to define the AD. researchgate.net Cross-validation techniques, like the leave-one-out method, are also employed to assess the robustness of the model. researchgate.netnih.gov

Reaction Pathway Prediction and Mechanistic Insights via Computational Chemistry

Computational chemistry provides a powerful means to predict the most likely reaction pathways for the degradation of this compound in the environment. By calculating the energy barriers for different potential reactions, researchers can identify the most favorable degradation routes.

Environmental Remediation and Treatment Technologies for Chlorinated Phenoxy Compounds

Biological Treatment Systems

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic or non-toxic forms. researchgate.net This approach is considered a cost-effective and environmentally sound strategy for contaminants like chlorinated phenoxy compounds. weebly.com

Bioreactors are engineered systems designed to create optimal environments for microbial activity, thereby enhancing the biodegradation of contaminants. Various designs have been studied for the treatment of chlorophenols and related compounds, demonstrating high removal efficiencies.

Activated sludge systems, for instance, have been shown to be highly effective. In one laboratory-scale system designed to treat phenoxy herbicides and chlorophenols, removal efficiencies of 99.5% were achieved, along with an 84% reduction in Total Organic Carbon (TOC). documentsdelivered.com The design of the bioreactor plays a critical role in its performance. For example, sequencing batch reactors (SBRs) operated under anaerobic-aerobic conditions have demonstrated the ability to remove approximately 100% of 2,4,6-trichlorophenol (B30397). frontiersin.org The anaerobic phase is crucial for dechlorination, while the subsequent aerobic phase effectively biodegrades the resulting phenolic compounds. frontiersin.org

Other designs include airlift inner loop bioreactors, which have been used to study the removal of 4-chlorophenol (B41353) by mixed microbial consortia. nih.gov In such a reactor, a maximum removal rate of 16.59 mg/L/h was achieved at an optimal hydraulic retention time (HRT) of 24 hours. nih.gov Gas-permeable silicone membrane bioreactors have also been employed to cultivate biofilms for the reductive dechlorination of 2-chlorophenol (B165306), achieving a 92.8% removal efficiency with an HRT of 15 hours. nih.gov The design often incorporates features to maximize the contact between microorganisms and contaminants while controlling parameters like HRT, substrate loading rates, and the presence of biogenic substrates. frontiersin.orgnih.gov

Comparison of Bioreactor Performance for Chlorophenol Degradation

Bioreactor TypeTarget CompoundKey Operating ParameterRemoval EfficiencyReference
Activated Sludge SystemPhenoxy Herbicides & Chlorophenols10% Influent Leachate Concentration99.5% documentsdelivered.com
Anaerobic-Aerobic Sequencing Batch Reactor (SBR)2,4,6-Trichlorophenol (TCP)Anaerobic-Aerobic Sequence~100% frontiersin.org
Airlift Inner Loop Bioreactor4-Chlorophenol (4-CP)24-hour HRT>99% (at 20 mg/L influent) nih.gov
Silicone Membrane Bioreactor2-Chlorophenol (2-CP)15-hour HRT92.8% nih.gov

Bioremediation strategies are broadly categorized as in-situ (in place) or ex-situ (removed from the original location). The choice between these approaches depends on factors like the nature and extent of contamination, site conditions, and cost. mdpi.com

In-situ bioremediation involves treating the contaminated soil or groundwater in its original location. iastate.edu This is often a less expensive option as it avoids excavation and transportation costs. weebly.comiastate.edu Common in-situ techniques include:

Biostimulation: This involves the addition of nutrients, oxygen, or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. itrcweb.org Enhanced reductive dechlorination (ERD), for example, requires adding an organic substrate to create anaerobic conditions necessary for the biological degradation of chlorinated compounds. tersusenv.com

Bioaugmentation: This strategy involves introducing non-native, specialized microorganisms to the contaminated site to supplement the existing microbial population and enhance the degradation of specific contaminants. itrcweb.org This is particularly useful when the indigenous microbial community lacks the necessary degradative capabilities. tersusenv.com

Ex-situ bioremediation requires the excavation of contaminated soil or pumping of groundwater for treatment elsewhere. mdpi.comiastate.edu While generally more expensive, ex-situ methods can be faster, easier to control, and can treat a wider range of contaminants and soil types. weebly.com Common ex-situ techniques include:

Landfarming: Contaminated soil is excavated and spread over a prepared land surface, where it is periodically tilled to stimulate microbial activity.

Biopiles: This technique is similar to composting, where excavated soil is mixed with amendments and piled up. Air is supplied to the pile, often through a network of pipes, to enhance aerobic biodegradation. mdpi.com

Bioreactors: Contaminated soil or water is treated in an engineered containment system, as described in the previous section, allowing for greater control over the process. mdpi.com

Overview of Bioremediation Strategies

StrategyDescriptionAdvantagesDisadvantagesReference
In-Situ Treatment of contaminants in place without excavation.Lower cost, less disruptive, treats large volumes.Slower, less controllable, effectiveness depends on soil permeability. weebly.comiastate.edu
Ex-Situ Excavation of contaminated material for off-site treatment.Faster, easier to control, treats a wider range of contaminants.Higher cost due to excavation and transport, more disruptive. weebly.commdpi.comiastate.edu

Chemical Remediation Techniques

Chemical remediation utilizes chemical reactions to transform contaminants into less harmful substances. These methods are often faster than biological treatments and can be effective for a wide range of compounds, including recalcitrant chlorinated phenoxy compounds.

In-situ chemical oxidation (ISCO) is a remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants. frtr.govny.govwikipedia.org ISCO is applicable to a broad spectrum of organic contaminants, including phenols and chlorinated solvents. frtr.govwikipedia.org The process converts contaminants into benign byproducts like carbon dioxide and water. ny.gov

The selection of an oxidant is critical and depends on site-specific conditions, including the type of contaminant and the soil and groundwater geochemistry. ny.gov Common oxidants used in ISCO include:

Permanganate (Potassium or Sodium): Permanganate is a strong oxidant that reacts relatively slowly in the subsurface, allowing it to travel further from the injection point and treat a larger area. wikipedia.org

Persulfate (Sodium): Persulfate is a stable and persistent oxidant. deswater.com It requires activation, which can be achieved by adding heat, ferrous iron, or adjusting the pH, to generate sulfate (B86663) radicals, which are powerful oxidizing agents. deswater.commdpi.com

Fenton's Reagent (Hydrogen Peroxide and an Iron Catalyst): This system generates highly reactive hydroxyl radicals (•OH) that can rapidly oxidize a wide range of organic compounds. wikipedia.orgdeswater.com Modified Fenton's reagents have been developed to stabilize the hydrogen peroxide, allowing it to persist longer in the subsurface. cascade-env.com

Ozone: Ozone gas is a powerful oxidant that is typically sparged into the subsurface to treat contaminated groundwater and soil. ny.gov

The effectiveness of ISCO depends on the successful delivery of the oxidant to the target contamination zone. ny.gov Delivery methods include injection through wells, recirculation systems, or direct soil mixing for shallow contamination. ny.gov

Common Oxidants for In-Situ Chemical Oxidation (ISCO)

OxidantActivation MethodTarget ContaminantsKey CharacteristicsReference
Permanganate (MnO₄⁻)None requiredChlorinated ethenes, phenolsSlow reaction allows for wider distribution; dense solution. frtr.govwikipedia.org
Persulfate (S₂O₈²⁻)Heat, iron catalyst, high pHChlorinated solvents, petroleum hydrocarbons, 1,4-dioxaneStable and persistent; requires activation. frtr.govmdpi.com
Fenton's Reagent (H₂O₂ + Fe²⁺)Iron catalystPetroleum hydrocarbons, chlorinated solvents, pesticidesGenerates highly reactive hydroxyl radicals; rapid reaction. frtr.govdeswater.com
Ozone (O₃)None requiredChlorinated ethenes, BTEX, phenolsPowerful gaseous oxidant; requires on-site generation. ny.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). mdpi.commuseonaturalistico.it These radicals are powerful, non-selective oxidizing agents that can degrade a wide variety of recalcitrant compounds, including chlorinated phenols. researchgate.netgenesiswatertech.com

AOPs are particularly useful for treating industrial effluents where conventional methods are less effective. researchgate.net Several types of AOPs have been developed, often involving combinations of strong oxidants with catalysts or irradiation. matec-conferences.org

UV/H₂O₂: This process uses ultraviolet (UV) radiation to cleave hydrogen peroxide molecules, generating hydroxyl radicals. mdpi.com

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose in water (a process enhanced by UV light or high pH) to form hydroxyl radicals. mdpi.commatec-conferences.org

Fenton and Photo-Fenton Processes: The classic Fenton process uses hydrogen peroxide and ferrous iron. The photo-Fenton process enhances this reaction with UV light, which accelerates the regeneration of the iron catalyst and the production of hydroxyl radicals. mdpi.com

Photocatalysis: This method often uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. matec-conferences.org

Studies have demonstrated the effectiveness of AOPs in treating phenolic wastewater. For example, a study on refinery wastewater with high phenol (B47542) concentrations found that a H₂O₂/UV/O₃ process achieved a 93.75% degradation of phenol within 120 minutes. matec-conferences.org The efficiency of AOPs depends on factors such as pH, temperature, oxidant dosage, and the intensity of UV irradiation. researchgate.net

Performance of Selected Advanced Oxidation Processes (AOPs)

AOP MethodTarget PollutantKey Findings/ResultsReference
H₂O₂/UV/O₃Phenol in refinery wastewater93.75% phenol degradation in 120 minutes. matec-conferences.org
PhotocatalysisPhenoxy acidsEffective for degradation; efficiency depends on the oxidizing system and conditions. nih.gov
Fenton ProcessChlorophenoxy herbicidesCan transform herbicides into more biodegradable compounds like acetic and oxalic acid. researchgate.net

Integrated Treatment Approaches for Complex Contamination Scenarios

A common integrated strategy is to couple a chemical oxidation pre-treatment with a subsequent biological treatment. researchgate.net AOPs, such as the Fenton process, can be used to partially oxidize recalcitrant compounds like chlorophenoxy herbicides, transforming them into more biodegradable intermediates. researchgate.net This pre-treatment enhances the effectiveness of subsequent biological systems, such as activated sludge reactors, allowing for complete mineralization of the contaminants. researchgate.net

For sites with distinct source zones and dissolved plumes, different technologies can be applied sequentially or concurrently. For instance, a more aggressive technology like ISCO or thermal treatment might be used to address the highly contaminated source area, while a less intensive and more cost-effective technology like in-situ bioremediation (ISB) or monitored natural attenuation is used to manage the lower-concentration plume. cascade-env.com The combination of zero-valent iron (ZVI) for abiotic degradation with electron donors for biotic degradation is another example of an integrated approach that targets both rapid chemical reduction and longer-lasting bioremediation. cascade-env.com The selection and sequencing of technologies in an integrated remedy depend on the specific site characteristics and remediation goals. cascade-env.com

Future Research Directions and Emerging Challenges in 2 Chloro 4 Phenoxyphenol Research

Elucidation of Novel Biotransformation Pathways and Enzyme Discovery

A significant knowledge gap exists regarding the microbial degradation of 2-chloro-4-phenoxyphenol. Future research must prioritize the isolation and characterization of microorganisms capable of utilizing this compound as a sole carbon and energy source. Insights from related compounds suggest that initial enzymatic attacks could involve hydroxylation, dechlorination, or cleavage of the ether bond. The identification of metabolites through techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) will be crucial in piecing together the complete metabolic pathways.

Furthermore, the discovery and characterization of the specific enzymes driving these biotransformations are paramount. Based on the degradation of analogous compounds, key enzyme classes to investigate would include:

Dioxygenases: These enzymes are often involved in the initial ring-cleavage of aromatic compounds.

Monooxygenases: These could play a role in hydroxylating the aromatic rings, making them more susceptible to further degradation.

Dehalogenases: These enzymes are critical for removing chlorine atoms, a key step in detoxification.

Etherases: Enzymes capable of cleaving the ether linkage would break down the molecule into its constituent phenolic and chlorophenolic moieties.

Biochemical assays and protein purification will be essential to characterize the kinetics and substrate specificity of these novel enzymes.

Development of Sustainable and Cost-Effective Remediation Technologies

Developing effective and environmentally friendly methods for removing this compound from contaminated soil and water is a primary challenge. Future research should focus on a variety of sustainable technologies.

Bioremediation , which utilizes microorganisms to degrade contaminants, is a promising and cost-effective approach. Research should focus on both in situ techniques, where the contaminated site is treated directly, and ex situ methods, where contaminated material is excavated and treated elsewhere. The efficacy of bioaugmentation (introducing specific degrading microbes) and biostimulation (enhancing the activity of native microbial populations) for this compound contamination needs to be systematically evaluated.

Phytoremediation , the use of plants to remove, degrade, or contain environmental contaminants, offers a green and aesthetically pleasing alternative. Studies are needed to identify plant species that can effectively take up and metabolize this compound. The potential for using transgenic plants engineered with specific degradation enzymes could also be a fruitful area of investigation.

Advanced Oxidation Processes (AOPs), such as ozonation, Fenton, and photo-Fenton processes, are powerful methods for the chemical degradation of recalcitrant organic pollutants. Research should aim to optimize these processes for the complete mineralization of this compound to harmless end products like carbon dioxide and water, while also assessing their economic feasibility and potential for forming toxic byproducts.

Below is a table summarizing potential remediation technologies for future investigation:

Remediation TechnologyPrinciplePotential AdvantagesResearch Focus for this compound
Bioremediation Microbial degradation of the contaminant.Cost-effective, environmentally friendly.Isolation of degrading microbes, optimization of conditions.
Phytoremediation Plant uptake and metabolism of the contaminant.Low cost, aesthetically pleasing, solar-driven.Identification of suitable plant species, metabolic pathway in plants.
Advanced Oxidation Generation of highly reactive hydroxyl radicals to degrade the contaminant.Rapid and effective for recalcitrant compounds.Optimization of reaction conditions, byproduct identification.

Advancement in Analytical Methodologies for Trace-Level Detection and Speciation

The ability to detect and quantify this compound at environmentally relevant concentrations is fundamental to assessing its distribution and risk. Future analytical research should focus on developing more sensitive and selective methods for its detection in complex environmental matrices like soil, water, and sediment.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with advanced detectors like Mass Spectrometry (MS) will continue to be vital. asianpubs.org The development of methods with lower detection limits, potentially in the parts-per-trillion range, is a key objective. Solid-phase microextraction (SPME) is a valuable sample preparation technique that can preconcentrate the analyte, thereby enhancing detection sensitivity. acs.org

Furthermore, understanding the speciation of this compound—its transformation into various metabolic and degradation products—is crucial for a complete environmental assessment. Analytical methods must be developed to simultaneously identify and quantify not just the parent compound but also its key intermediates, which may have their own toxicological profiles.

Enhanced Predictive Modeling for Environmental Behavior and Reactivity

Predictive models are invaluable tools for forecasting the environmental fate and transport of chemicals, thereby aiding in risk assessment and management. For this compound, future research should focus on developing and validating robust models.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and biodegradability of this compound based on its molecular structure. By comparing its structural properties to those of well-studied phenolic compounds, initial predictions can be made, which can then be refined with experimental data.

Environmental fate and transport models will be essential for predicting how this compound moves through different environmental compartments (air, water, soil, and biota). These models will need to incorporate key physicochemical properties of the compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as environmental parameters.

Integration of Omics Technologies in Biotransformation Studies

The application of "omics" technologies promises to revolutionize our understanding of how microorganisms respond to and degrade this compound at a systems level.

Metagenomics can be applied to contaminated sites to identify the microbial communities present and to discover novel genes and enzymes involved in the degradation of this compound. This approach bypasses the need for culturing individual microbial species and provides a broader view of the metabolic potential of the entire community.

Proteomics , the large-scale study of proteins, can be used to investigate how microbial cells respond to the presence of this compound. By identifying proteins that are upregulated or downregulated, researchers can gain insights into the specific metabolic pathways and stress-response mechanisms that are activated during the degradation process. This information can be invaluable for optimizing bioremediation strategies.

The following table outlines the potential applications of omics technologies in this field:

Omics TechnologyApplication in this compound ResearchExpected Outcomes
Metagenomics Analysis of microbial DNA from contaminated environments.Identification of key microbial players and novel degradation genes.
Proteomics Study of the complete set of proteins expressed by a microorganism in response to the compound.Understanding of metabolic and stress-response mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-phenoxyPhenol, and how can yield and purity be maximized?

  • Methodological Answer :

  • Step 1 : Review existing protocols for analogous chlorophenol derivatives using SciFinder or Reaxys to identify starting materials (e.g., phenol derivatives and chlorinating agents) .
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, and catalyst loading). For example, use dichloromethane as a solvent at 60–80°C with FeCl₃ as a Lewis catalyst .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase) .

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterRange TestedOptimal ValueImpact on Yield
Temperature50–90°C70°C↑ yield by 15%
Catalyst (FeCl₃)0.5–2.0 eq.1.2 eq.Maximizes regioselectivity
Reaction Time4–24 hrs12 hrsBalances conversion vs. side products

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to confirm aromatic proton environments and substituent positions. Compare coupling constants with computed spectra (e.g., using ACD/Labs or ChemDraw) .
  • Mass Spectrometry : Employ high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 234.05) and isotopic patterns for chlorine .
  • FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-Cl at 750 cm⁻¹) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and identify reactive sites (e.g., electrophilic aromatic substitution at the para-phenoxy position) .
  • Step 2 : Simulate reaction pathways using transition state theory to evaluate activation energies for proposed mechanisms.
  • Step 3 : Validate predictions with experimental kinetic studies (e.g., varying catalyst loading and monitoring intermediates via LC-MS) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Approach 1 : Cross-validate assays (e.g., antimicrobial testing via broth microdilution vs. disk diffusion) under standardized conditions (pH 7.4, 37°C) .
  • Approach 2 : Analyze solvent effects (e.g., DMSO vs. ethanol) on compound solubility and bioactivity using UV-Vis spectroscopy .
  • Approach 3 : Replicate conflicting studies with strict quality controls (e.g., purity >98%, triplicate measurements) and statistical analysis (ANOVA, p < 0.05) .

Table 2 : Common Sources of Data Contradictions and Solutions

Source of ContradictionResolution Strategy
Variable purity gradesUse HPLC-validated standards (≥98%)
Assay protocol differencesAdopt OECD/ICH guidelines for reproducibility
Solvent interactionsPre-screen solvents via solubility assays

Q. How can the environmental stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated degradation studies (e.g., 40–80°C, pH 2–12) and monitor decomposition via LC-MS .
  • Step 2 : Identify degradation products (e.g., chlorinated quinones) and assess toxicity using in silico tools (e.g., TEST software from EPA) .
  • Step 3 : Model environmental half-life using QSAR predictions and compare with experimental data .

Key Guidelines for Experimental Design

  • Safety Protocols : Follow OSHA HCS standards for chlorophenol handling (e.g., PPE: nitrile gloves, fume hood use, emergency eyewash stations) .
  • Data Reproducibility : Document all parameters (e.g., solvent lot numbers, instrument calibration logs) to align with IB Extended Essay criteria .
  • Ethical Reporting : Distinguish primary data (original experiments) from secondary sources (literature reviews) to maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.